
6-(4-Ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
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Overview
Description
6-(4-Ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. This compound features a pyridazinone core, substituted with an ethoxyphenyl group and a piperidin-1-ylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.
Substitution Reactions: Introduction of the ethoxyphenyl group and the piperidin-1-ylethyl moiety through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidin-1-ylethyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone core.
Substitution: The ethoxyphenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or organometallic compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-Ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The piperidin-1-ylethyl moiety could play a role in binding to specific sites, while the pyridazinone core might be involved in the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
- 6-(4-Methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Uniqueness
6-(4-Ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one is unique due to the presence of the ethoxy group on the phenyl ring, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-16-8-6-15(7-9-16)17-10-11-18(23)22(20-17)14-19(24)21-12-4-3-5-13-21/h6-11H,2-5,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFKBXLJIYNGJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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